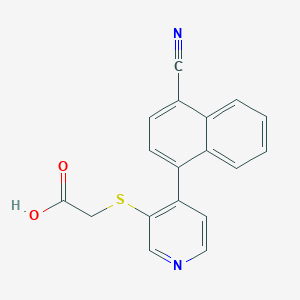
Cis-3,4-Dibromopyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-3,4-Dibromopyrrolidine-2,5-dione is a chemical compound with the molecular formula C4H3Br2NO2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-3,4-dibromopyrrolidine-2,5-dione typically involves the bromination of pyrrolidine-2,5-dione. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the pyrrolidine ring. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high efficiency and purity of the final product. The reaction conditions are carefully monitored to maintain consistency and quality .
化学反応の分析
Types of Reactions
Cis-3,4-dibromopyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form derivatives with different oxidation states.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidine derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
科学的研究の応用
Cis-3,4-dibromopyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
作用機序
The mechanism of action of cis-3,4-dibromopyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3,4-Dichloropyrrolidine-2,5-dione: Similar structure but with chlorine atoms instead of bromine.
3,4-Difluoropyrrolidine-2,5-dione: Contains fluorine atoms instead of bromine.
3,4-Diiodopyrrolidine-2,5-dione: Contains iodine atoms instead of bromine.
Uniqueness
Cis-3,4-dibromopyrrolidine-2,5-dione is unique due to the presence of bromine atoms, which impart specific chemical properties such as higher reactivity and different steric effects compared to its halogenated analogs. These properties make it a valuable compound for various synthetic and research applications .
特性
分子式 |
C4H3Br2NO2 |
|---|---|
分子量 |
256.88 g/mol |
IUPAC名 |
(3R,4S)-3,4-dibromopyrrolidine-2,5-dione |
InChI |
InChI=1S/C4H3Br2NO2/c5-1-2(6)4(9)7-3(1)8/h1-2H,(H,7,8,9)/t1-,2+ |
InChIキー |
PPSCYXMFBQJFGC-XIXRPRMCSA-N |
異性体SMILES |
[C@H]1([C@@H](C(=O)NC1=O)Br)Br |
正規SMILES |
C1(C(C(=O)NC1=O)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


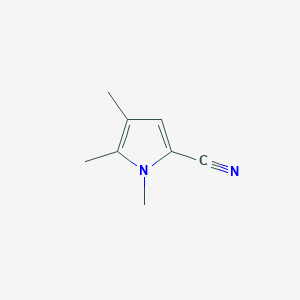
![2-(Chloromethyl)-7-iodobenzo[d]oxazole](/img/structure/B12866579.png)
![[4'-(Methylsulfonyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12866587.png)
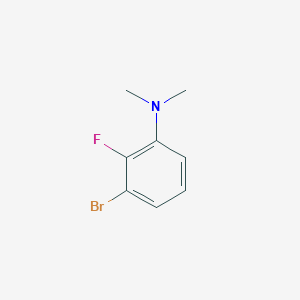
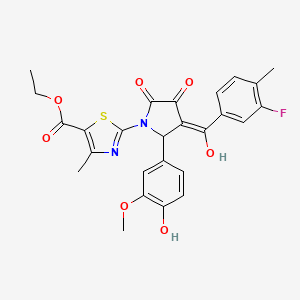
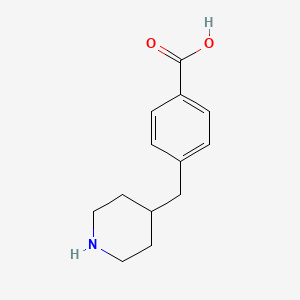
![1-(6-Methylbicyclo[3.1.0]hexan-1-yl)pyrrolidine](/img/structure/B12866611.png)
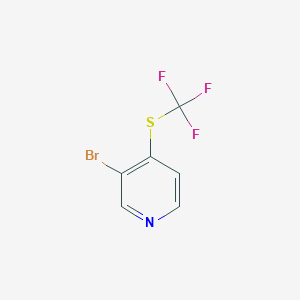
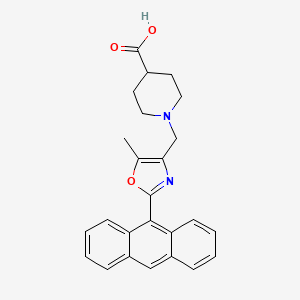
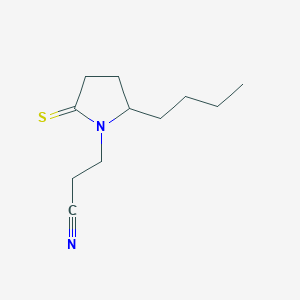
![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)

